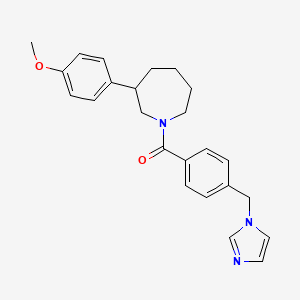![molecular formula C20H22ClN3O4 B2545483 1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea CAS No. 1171834-75-5](/img/structure/B2545483.png)
1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a useful research compound. Its molecular formula is C20H22ClN3O4 and its molecular weight is 403.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolite Characterization and Drug Metabolism
Studies on similar complex molecules have focused on understanding their metabolic pathways. For instance, Nordholm et al. (1992) characterized in vivo urinary metabolites of a related compound in rats, revealing insights into N-demethylation, hydroxylation, and glucuronidation processes [Nordholm, L., Wassmann, O., Nielsen, P. G., Thøgersen, H., Grønvald, F. (1992)]. Such research underscores the importance of understanding drug metabolism for safety and efficacy.
Novel Antiproliferative Agents
Research on structurally analogous compounds has shown potential in the development of antiproliferative agents. For example, Hyangmi Kim et al. (2011) synthesized phenylpyrazolodiazepin-7-ones, demonstrating competitive antiproliferative activities against melanoma and hematopoietic cell lines [Hyangmi Kim, Minjung Kim, Junghun Lee, Han Yu, J. Hah (2011)]. This indicates the potential of similar complex ureas in cancer research.
Fungicidal Activity
The synthesis and fungicidal activity of benzoxazepin-4(1H)-one analogues, including their effect on phytopathogenic fungi, have been explored. Yang et al. (2017) presented a four-step synthesis method yielding compounds with significant antifungal properties [Dongyan Yang, Chuan Wan, Mengmeng He, Chuanliang Che, Yumei Xiao, B. Fu, Zhaohai Qin (2017)]. This highlights the role of such compounds in developing new agrochemicals for crop protection.
Novel Synthetic Approaches
Research has also focused on novel synthetic approaches to create structurally related compounds. Zaware and Ohlmeyer (2014) reported a methodology for synthesizing dibenzo[b,f][1,4]oxazepines, providing a basis for the creation of analogs of known drugs such as loxapine and amoxapine [Nilesh Zaware, M. Ohlmeyer (2014)]. This approach could be applied to synthesize and study the compound .
Antioxidant and Anticholinesterase Activities
Kurt et al. (2015) synthesized coumarylthiazole derivatives with urea/thiourea groups, demonstrating significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, along with strong antioxidant properties [B. Z. Kurt, I. Gazioğlu, F. Sonmez, M. Kuçukislamoglu (2015)]. This suggests potential therapeutic applications for related compounds in treating neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-20(2)11-28-17-8-6-13(10-15(17)24(3)18(20)25)22-19(26)23-14-9-12(21)5-7-16(14)27-4/h5-10H,11H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGHRHDBFWSBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
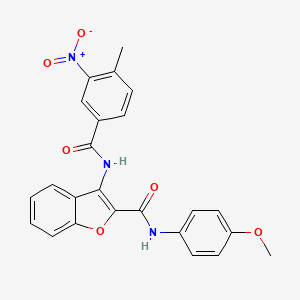
![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2545402.png)
![4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2545404.png)
![Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2545405.png)
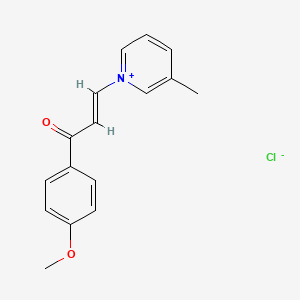
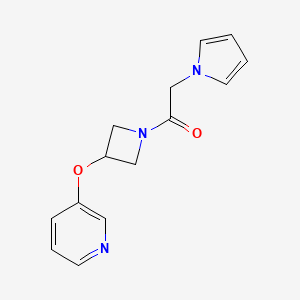
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2545410.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2545411.png)
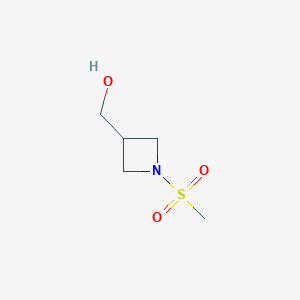
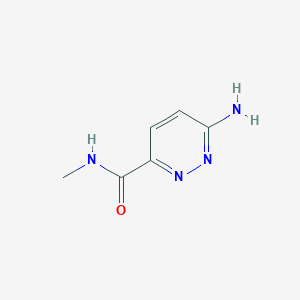

![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)

